2-Pentyl-1,3-butadiene
Description
2-Pentyl-1,3-butadiene (CAS: Not explicitly listed in provided evidence) is a substituted conjugated diene with the structure CH₂=CH–CH(CH₂CH₂CH₂CH₂CH₃)–CH₂. It belongs to the class of alkyl-substituted 1,3-butadienes, where a pentyl group is attached to the second carbon of the diene system. The pentyl substituent likely enhances hydrophobicity and influences reactivity compared to simpler dienes .
Properties
CAS No. |
3439-99-4 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3-methylideneoct-1-ene |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h5H,2-4,6-8H2,1H3 |
InChI Key |
SEQMGTVQPVODRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The reactivity and stereochemical outcomes of 2-pentyl-1,3-butadiene can be inferred from studies on structurally related dienes. For example:
Key Findings :
- Steric Effects : Bulky substituents (e.g., pentyl in 2-pentyl-1,3-butadiene) likely reduce regioselectivity in cyclization reactions compared to smaller groups like methyl or methoxy .
- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize transition states, leading to different product distributions compared to alkyl-substituted dienes .
Physical and Chemical Properties
While direct data for 2-pentyl-1,3-butadiene are unavailable, trends can be extrapolated:
- Boiling Point : Longer alkyl chains (e.g., pentyl) increase boiling points relative to 1,3-butadiene (−4.4°C) and isoprene (34°C).
- Solubility : The pentyl group enhances lipid solubility, making it less polar than 1,3-butadiene or 1-methoxy derivatives.
- Polymerization : Likely forms elastomers with reduced crystallinity compared to isoprene-derived natural rubber due to steric hindrance .
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